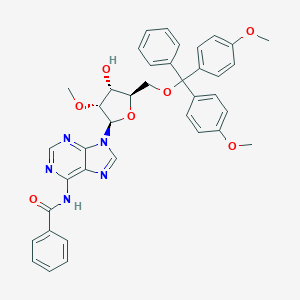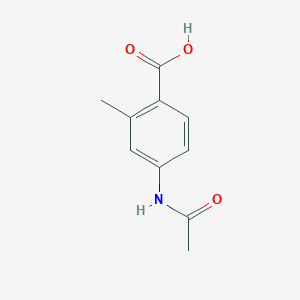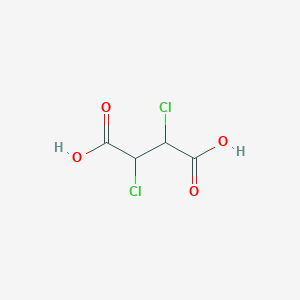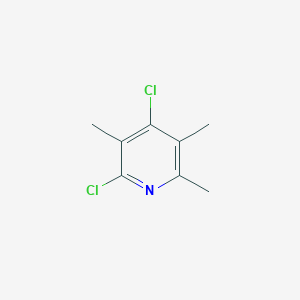
Phthalimidoacetaldehyde
概要
説明
Phthalimidoacetaldehyde is a chemical compound with the molecular formula C10H7NO3 . It is also known by other names such as N-(2-Oxoethyl)phthalimide, 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde, and Phthalylglycine aldehyde . This compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of phthalimidoacetaldehyde and its derivatives often involves the condensation of phthalic acids/anhydrides with primary amines . Another method involves the acetalization and ketalization of aldehydes and ketones with alcohols, which proceed smoothly in the presence of 0.1 mol % acid, without removing water .
Molecular Structure Analysis
The molecular weight of Phthalimidoacetaldehyde is 189.17 g/mol . The IUPAC name for this compound is 2-(1,3-dioxoisoindol-2-yl)acetaldehyde . The InChIKey for this compound is LMRDBJZQDUVCQH-UHFFFAOYSA-N .
Chemical Reactions Analysis
Phthalimidoacetaldehyde can undergo various chemical reactions. For instance, the acetalization and ketalization of aldehydes and ketones with alcohols can proceed smoothly in the presence of 0.1 mol % acid, without removing water .
Physical And Chemical Properties Analysis
Phthalimidoacetaldehyde is a solid at 20 degrees Celsius . It should be stored under inert gas and at a temperature below 0°C . It is air sensitive .
科学的研究の応用
Anti-Microbial Agent
Phthalimide derivatives, including N-(2-Oxoethyl)phthalimide, have been synthesized and evaluated for their in vitro anti-microbial activities . For instance, a derivative named (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione showed remarkable anti-microbial activity against Bacillus subtilis and Pseudomonas aeruginosa .
Anti-Oxidant Agent
Some N-(2-Oxoethyl)phthalimide derivatives have shown anti-oxidant activity. For example, compounds 2-[4-(4-ethyl-3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione and 2-[4-(3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione were found to have anti-oxidant activity .
Anti-Inflammatory Agent
Phthalimide derivatives have also been evaluated for their anti-inflammatory activities. A compound named 4-(N’-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide showed the highest in vitro anti-inflammatory activity among the tested compounds .
Pharmaceutical Synthesis
N-(2-Oxoethyl)phthalimide and its derivatives have been used as intermediates in pharmaceutical synthesis . They have been used to synthesize a variety of drugs with diverse therapeutic properties.
Anticancer Agent
Some derivatives of N-(2-Oxoethyl)phthalimide have shown promising anticancer activity. For instance, compound 7c was found to exhibit better anticancer activity than thalidomide against non-small cell lung, CNS, melanoma, renal, prostate, and breast cancer cell lines .
HIV Inhibitor
In silico docking studies have revealed that the presence of 2-phenyl isoindoline-1,3-dione motif, which is present in N-(2-Oxoethyl)phthalimide, was essential as it was found to interact with the active site magnesium, indicating potential applications in HIV inhibition .
Safety and Hazards
Phthalimidoacetaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity upon single exposure, particularly affecting the respiratory system .
将来の方向性
作用機序
Target of Action
N-(2-Oxoethyl)phthalimide, also known as Phthalimidoacetaldehyde or 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde, is a complex organic compoundIt’s known that phthalimide derivatives can interact with various biological targets, depending on their specific structure .
Mode of Action
It’s known that n-oxyphthalimides can produce oxygen radicals upon 1-electron reduction . This suggests that N-(2-Oxoethyl)phthalimide might interact with its targets through redox reactions, leading to changes in the target molecules.
Biochemical Pathways
The generation of oxygen radicals suggests that it might be involved in oxidative stress pathways .
Pharmacokinetics
It’s known that the compound’s lipophilicity and water solubility can influence its bioavailability .
Result of Action
The generation of oxygen radicals suggests that it might induce oxidative stress in cells, which can lead to various cellular responses .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-Oxoethyl)phthalimide. For instance, its stability might be affected by storage conditions . .
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDBJZQDUVCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183388 | |
| Record name | Phthalimide, N-(formylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalimidoacetaldehyde | |
CAS RN |
2913-97-5 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2913-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalylglycine aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002913975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalimidoacetaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalimide, N-(formylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALYLGLYCINE ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVQ56I91MS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Phthalimidoacetaldehyde in organic synthesis?
A1: Phthalimidoacetaldehyde, also known as N-(2-Oxoethyl)phthalimide, serves as a versatile building block in organic synthesis. Researchers have successfully utilized it to synthesize various heterocyclic compounds, including:
- Pyridazin-6(1H)-ones, Pyridazin-6(1H)-imines, and Pyrazolo[5,1-c][1,2,4]triazines: A study demonstrated the synthesis of these heterocycles incorporating an N-(2-oxoethyl)phthalimide moiety. This highlights the compound's utility in constructing complex molecular structures. []
- (R,S)-Baclofen: A novel synthetic approach utilized Phthalimidoacetaldehyde as a starting material for the synthesis of (R,S)-Baclofen, a drug with muscle relaxant and antispasmodic properties. The key step involved a Palladium(II)-bipyridine-catalyzed conjugate addition of 4-chloroboronic acid. []
Q2: Can you provide information on the structure and spectroscopic characteristics of Phthalimidoacetaldehyde?
A2: While the provided abstracts don't delve into specific spectroscopic data, we can describe the structure of Phthalimidoacetaldehyde:
Q3: Has Phthalimidoacetaldehyde been investigated for its pharmacological properties?
A3: While not extensively studied, some research suggests potential pharmacological activities of Phthalimidoacetaldehyde derivatives:
- A study investigating pharmacological and toxicological properties of four phthalimidoaldehyde derivatives, including α-Phthalimido-β-methylbutyraldehyde and γ-phthalimidobutyraldehyde, found they significantly prolonged hexobarbital sleep time in mice, suggesting potential central nervous system depressant activity. []
- Interestingly, α-Phthalimido-β-methylbutyraldehyde also demonstrated significant lacrimatory effects in rats, while Phthalimidoacetaldehyde provoked a contractile response in isolated guinea pig ileum. These responses were blocked by atropine, implying potential involvement with cholinergic mechanisms. []
Q4: Are there any known applications of Phthalimidoacetaldehyde in asymmetric synthesis?
A4: Yes, a significant application involves its use in the asymmetric total synthesis of Lycorane alkaloids:
- Researchers achieved the first collectively asymmetric total synthesis of all members of Lycorane (+)-α, (+)-β, (+)-γ, and (-)-δ using Phthalimidoacetaldehyde. []
- The key to this synthesis was an asymmetric, stereodivergent Iridium/amine dual catalytic α-allylation of Phthalimidoacetaldehyde, highlighting its utility in complex natural product synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

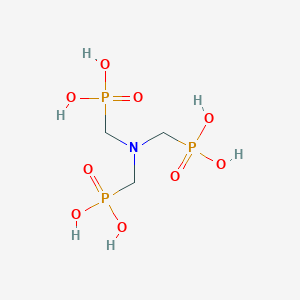
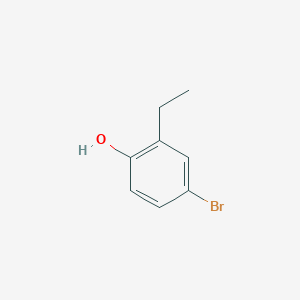
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17572.png)
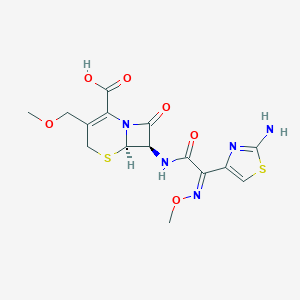
![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)

